molecular formula C16H18N6O2 B15234655 3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B15234655
M. Wt: 326.35 g/mol
InChI Key: IZYGUUJHGDISSB-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound belonging to the class of pyrimidotriazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(Dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with guanidine to yield the desired pyrimidotriazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine
  • 4-(4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid

Uniqueness

Compared to similar compounds, 3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione exhibits unique structural features that contribute to its distinct biological activities. The presence of the dimethylamino group and the specific arrangement of the pyrimidotriazine core enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C16H18N6O2/c1-5-22-14-12(15(23)21(4)16(24)18-14)17-13(19-22)10-6-8-11(9-7-10)20(2)3/h6-9H,5H2,1-4H3

InChI Key

IZYGUUJHGDISSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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